Cas no 58957-92-9 (Idarubicin)
Idarubicin structure
Product Name:Idarubicin
كاس عدد:58957-92-9
وسط:C26H27NO9
ميغاواط:497.493888139725
MDL:MFCD00897212
CID:57346
PubChem ID:42890
Update Time:2025-05-20
Idarubicin الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Idarubicin
- (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- 4-demethoxydaunomycin
- 4-Demethoxydaunorubicin
- 5,12-naphthacenedione
- Idamycin
- Idarubicina
- Idarubicine
- Idarubicine [INN-French]
- Idarubicinum
- Idarubicinum [INN-Latin]
- 5,12-Naphthacenedione,9-acetyl-7-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,9,11-trihydroxy-,(7S-cis)-
- 1-Demethoxydaunorubicin
- 4-DMD
- Demethoxydaunorubicin
- SR-01000075934
- IDARUBICIN [WHO-DD]
- SMR000466355
- (7S,9S)-7-[(2R,4S,5S,6S)-4-azanyl-6-methyl-5-oxidanyl-oxan-2-yl]oxy-9-ethanoyl-6,9,11-tris(oxidanyl)-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
- (7S,9S)-9-Acetyl-7-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,9,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
- BCP9000773
- 4-Desmethoxydaunorubicin
- (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- Daunomycin, 4-demethoxy-
- NCGC00093976-03
- AB00698511-08
- SDCCGSBI-0050582.P002
- HY-17381A
- SR-01000075934-1
- 4-DEMETHOXY-DAUNORUBICIN
- NCGC00093976-02
- DTXSID7023142
- Tox21_500600
- IDARUBICIN [VANDF]
- AKOS015895563
- 5,12-Naphthacenedione, 9-acetyl-7-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,9,11-trihydroxy-, (7S-cis)-
- UNII-ZRP63D75JW
- MLS001401448
- Lopac0_000600
- NSC256439
- Idarubicinum (INN-Latin)
- DTXCID503142
- (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
- 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-9-acetyl-7-((3-amino-2,3,6-trideoxy-.alpha.-L-lyxo-hexopyranosyl)oxy)-6,9,11-trihydroxy-, (7S-cis)-
- AB00698511-09
- NCGC00093976-18
- A935911
- (1S,3S)-3-ACETYL-1,2,3,4,6,11-HEXAHYDRO-3,5,12-TRIHYDROXY-6,11-DIOXO-1-NAPHTHACENYL 3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSIDE
- 58957-92-9
- (1S,3S)-3-Acetyl-1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-6,11-dioxo-1-naphthacenyl-3-amino-2,3,6-trideoxy-alpha-L-hexopyranoside
- GTPL7083
- (7S,9S)-7-[(2R,4S,5S,6S)-4-azanyl-6-methyl-5-oxidanyl-oxan-2-yl]oxy-9-ethanoyl-6,9,11-tris(oxidanyl)-8,10-dihydro-7H-tetracene-5,12-dione
- AB00698511_11
- Idarubicine (INN-French)
- (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-quinone;hydrochloride
- L01DB06
- EN300-7479233
- DB01177
- CS-0007534
- (7S,9S)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- Idarubicin, United States Pharmacopeia (USP) Reference Standard
- D08062
- A832088
- AB00698511-06
- Zavedos (TN)
- XDXDZDZNSLXDNA-TZNDIEGXSA-N
- EU-0100600
- HMS2089D05
- NCGC00261285-01
- (7S,9S)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
- IDARUBICIN [MI]
- BCPP000207
- NCGC00093976-01
- NCGC00093976-05
- BRD-K69650333-001-01-1
- Idarubicin (INN)
- CHEMBL1117
- 5,12-NAPHTHACENEDIONE, 9-ACETYL-7-((3-AMINO-2,3,6-TRIDEOXY-alpha-L-LYXO-HEXOPYRANOSYL)OXY)-7,8,9,10-TETRAHYDRO-6,9,11-TRIHYDROXY-, (7S,9S)-
- AC-9384
- Idarubicina [INN-Spanish]
- NSC 256439
- (1S,3S)-3-ACETYL-1,2,3,4,6,11-HEXAHYDRO-3,5,12-TRIHYDROXY-6,11-DIOXO-1-NAPHTHACENYL 3-AMINO-2,3,6-TRIDEOXY-alpha-L-LYXO-HEXOPYRANOSIDE
- cid_636362
- ZRP63D75JW
- (7S,9S)-9-acetyl-7-{[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,9,11-trihydroxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione
- (7S,9S)-9-acetyl-7-((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-6,9,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
- DM5
- 4 Desmethoxydaunorubicin
- (1S,3S)-3-acetyl-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydronaphthacen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside
- Idarubicin [INN:BAN]
- Q1063862
- Idarubicin hydrochloride, solid
- CCG-204689
- CCRIS 5083
- BRD-K69650333-001-02-9
- CHEBI:42068
- NCGC00093976-04
- 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-9-acetyl-7-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,9,11-trihydroxy-, (7S-cis)-
- HMS3261H22
- 4 Demethoxydaunorubicin
- Idarubicina (INN-Spanish)
- 5,12-NAPHTHACENEDIONE, 9-ACETYL-7-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-7,8,9,10-TETRAHYDRO-6,9,11-TRIHYDROXY-, (7S,9S)-
- 4-DMDR
- (7S-cis)-9-Acetyl-7-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,9,11-trihydroxy-5,12-naphthacenedione
- (1S,3S)-3-acetyl-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside
- Idarubicinhydrochloride
- BDBM58490
- I 1656
- LP00600
- AB00698511-10
- KBioSS_002388
- BRD-K69650333-003-14-0
- SCHEMBL3750
- IDARUBICIN [INN]
- NCGC00093976-12
- 5,12-Naphthacenedione,9-acetyl-7-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,9,11-trihydroxy-, (7S,9S)-
- BRD-K69650333-003-13-2
- Idarubicin?
-
- MDL: MFCD00897212
- نواة داخلي: 1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16-,17-,21+,26-/m0/s1
- مفتاح Inchi: XDXDZDZNSLXDNA-TZNDIEGXSA-N
- ابتسامات: O([C@H]1C[C@@H]([C@@H]([C@H](C)O1)O)N)[C@@H]1C2C(=C3C(C4C=CC=CC=4C(C3=C(C=2C[C@@](C(C)=O)(C1)O)O)=O)=O)O
حساب السمة
- نوعية دقيقة: 497.16900
- النظائر كتلة واحدة: 497.168581
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 5
- عدد مستقبلات الهيدروجين بوند: 10
- عدد الذرات الثقيلة: 36
- تدوير ملزمة العد: 3
- تعقيدات: 912
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 6
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- تهمة السطحية: 0
- tautomeric العد: 54
- إكسلوغ 3: none
- طوبولوجي سطح القطب: 177
الخصائص التجريبية
- اللون / الشكل: No data avaiable
- كثيف: 1.3477 (rough estimate)
- نقطة انصهار: No data available
- نقطة الغليان: 725.435℃ at 760 mmHg
- نقطة الوميض: 392.5±32.9 °C
- انكسار: 1.6000 (estimate)
- بسا: 176.61000
- لوغب: 1.72060
- ضغط البخار: No data available
Idarubicin أمن المعلومات
- إشارة عشوائية:Danger
- وصف الخطر: H300-H351-H360
- تحذير: P201-P264-P281-P301+P310-P308+P313
- رقم نقل البضائع الخطرة:UN 2811 6.1/PG 2
- WGK ألمانيا:3
- رمز الفئة الخطرة: R28:吞咽极毒。 R40:有限证据表明其致癌作用。 R60:可能降低生殖能力。 R61:可能对未出生的婴儿导致伤害。
- تعليمات السلامة: S53-S45
- رتكس:HB7877000
-
تحديد البضائع الخطرة:
- فترة الضمان:53-45
- مستوى الخطر:6.1
- مجموعة التعبئة:Ⅱ
- ظروف التخزين:Keep in dark place,Sealed in dry,2-8°C(BD238596)
- مصطلح خطر:R60
Idarubicin الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I856240-100mg |
Idarubicin |
58957-92-9 | 98% | 100mg |
¥7,200.00 | 2022-01-10 | |
| eNovation Chemicals LLC | Y0974159-1g |
Idarubicin HCl |
58957-92-9 | 98% | 1g |
$3840 | 2023-09-03 | |
| Enamine | EN300-7479233-0.05g |
(7S,9S)-9-acetyl-7-{[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,9,11-trihydroxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione |
58957-92-9 | 0.05g |
$2755.0 | 2023-06-01 | ||
| A2B Chem LLC | AI53182-50mg |
Idarubicin |
58957-92-9 | 50mg |
$756.00 | 2024-04-19 | ||
| A2B Chem LLC | AI53182-100mg |
Idarubicin |
58957-92-9 | 100mg |
$1227.00 | 2024-04-19 | ||
| eNovation Chemicals LLC | Y0974159-1g |
Idarubicin HCl |
58957-92-9 | 98% | 1g |
$3840 | 2025-02-28 | |
| eNovation Chemicals LLC | Y0974159-1g |
Idarubicin HCl |
58957-92-9 | 98% | 1g |
$3840 | 2025-02-22 |
Idarubicin الوثائق ذات الصلة
-
Fang Li,Yingchun Zhu,Zhiyong Mao,Yunli Wang,Qichao Ruan,Jianlin Shi,Congqin Ning J. Mater. Chem. B 2013 1 1579
-
2. A novel synthesis of (+)-4-demethoxydaunomycinoneWalter Cabri,Silvia De Bernardinis,Franco Francalanci,Sergio Penco J. Chem. Soc. Perkin Trans. 1 1990 428
-
Sébastien Rigali,Renaud Nivelle,Pierre Tocquin Mol. BioSyst. 2015 11 333
-
4. Total synthesis of 4-demethoxydaunomycinMichael J. Broadhurst,Cedric H. Hassall,Gareth J. Thomas J. Chem. Soc. Chem. Commun. 1982 158
-
Ane Eizaguirre,Manuel Yá?ez,Leif A. Eriksson Phys. Chem. Chem. Phys. 2012 14 12505
58957-92-9 (Idarubicin) منتجات ذات صلة
- 23214-92-8((8S,10S)-10-{(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yloxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione)
- 56420-45-2(Epirubicin)
- 20830-81-3(Daunomycin)
- 50935-04-1(Carminomicin I)
- 72496-41-4(Pirarubicin)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
الموردين الموصى بهم
Nanjing Jubai Biopharm
عضو ذهبي
مورد الصين
كميّة كبيرة
Nanjing jingzhu bio-technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Beyond Pharmaceutical Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر
Hangzhou Cedareal Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
TAIXING JOXIN BIO-TEC CO.,LTD.
عضو ذهبي
مورد الصين
كميّة كبيرة